A Senior Application Scientist's In-Depth Guide to (3-Amino-5-fluorophenyl)boronic acid (CAS No. 1150114-48-9)
A Senior Application Scientist's In-Depth Guide to (3-Amino-5-fluorophenyl)boronic acid (CAS No. 1150114-48-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Chemistry
(3-Amino-5-fluorophenyl)boronic acid, identified by its CAS number 1150114-48-9, is a key building block in contemporary organic synthesis and medicinal chemistry.[1][2] Its trifunctional nature, featuring a boronic acid, an aniline amine, and a fluorine substituent, offers a versatile platform for the construction of complex molecular architectures. The strategic placement of the fluorine atom and the amino group on the phenyl ring significantly influences the compound's reactivity and the physicochemical properties of its derivatives. This guide provides an in-depth exploration of this valuable reagent, from its fundamental properties to its practical applications, with a focus on enabling researchers to leverage its full potential in their work.
The presence of fluorine in drug candidates can profoundly impact their metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Consequently, fluorinated building blocks like (3-amino-5-fluorophenyl)boronic acid are of high interest in the development of novel therapeutics. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds.[6][7]
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of (3-Amino-5-fluorophenyl)boronic acid are summarized in the table below. The presence of the electron-withdrawing fluorine atom generally increases the Lewis acidity of the boronic acid compared to its non-fluorinated analog, which can influence its reactivity in coupling reactions.[8]
| Property | Value | Source |
| CAS Number | 1150114-48-9 | |
| Molecular Formula | C₆H₇BFNO₂ | |
| Molecular Weight | 154.94 g/mol | |
| Appearance | Off-white to light brown powder | Generic Material Property |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Generic Material Property |
Synthesis of (3-Amino-5-fluorophenyl)boronic acid: A Mechanistic Approach
A logical precursor for this synthesis is 3-bromo-5-fluoroaniline. The synthesis would proceed via a lithium-halogen exchange followed by trapping of the resulting aryllithium species with a trialkyl borate, and subsequent acidic hydrolysis to yield the desired boronic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (3-Amino-5-fluorophenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous syntheses of similar aminophenylboronic acids.[9][10]
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5-fluoroaniline (1 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
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Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again keeping the internal temperature below -70 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.
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Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester. The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then brought to a pH of approximately 7 with a suitable base (e.g., NaOH), leading to the precipitation of the product.
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Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[6] (3-Amino-5-fluorophenyl)boronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the 3-amino-5-fluorophenyl moiety into a wide range of organic molecules.[11]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its 0 and +2 oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of (3-amino-5-fluorophenyl)boronic acid with an aryl bromide.[12][13]
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Reagents and Setup: To a Schlenk flask are added the aryl bromide (1 equivalent), (3-amino-5-fluorophenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically potassium carbonate or potassium phosphate (2-3 equivalents).
-
Solvent Addition: A degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reaction: The reaction mixture is heated with stirring to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 3-amino-5-fluorophenyl moiety can significantly enhance the pharmacological properties of a molecule. The fluorine atom can improve metabolic stability by blocking sites of oxidation and can also increase binding affinity through favorable electrostatic interactions.[14][3][4] The amino group provides a handle for further functionalization or can act as a hydrogen bond donor, contributing to target engagement.
Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing a boronic acid functional group.[7] These compounds have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[7] (3-Amino-5-fluorophenyl)boronic acid serves as a valuable starting material for the synthesis of such bioactive molecules.
Conclusion
(3-Amino-5-fluorophenyl)boronic acid is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive boronic acid, a modifiable amino group, and a strategically placed fluorine atom provides chemists with a powerful tool for the construction of novel and complex molecules with potentially enhanced biological activities. The synthetic and application protocols detailed in this guide are intended to provide a solid foundation for researchers to confidently and effectively utilize this important reagent in their scientific endeavors.
References
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Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176. Available at: [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
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